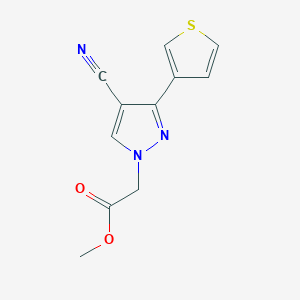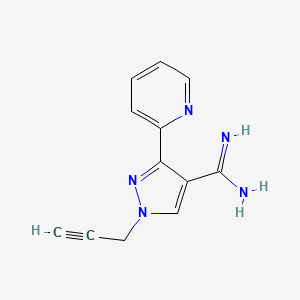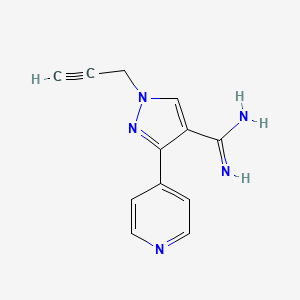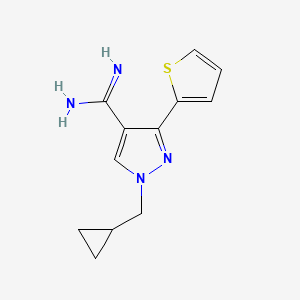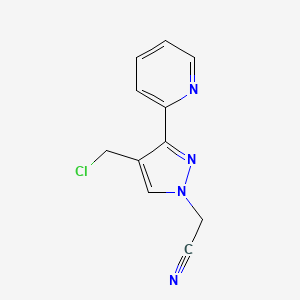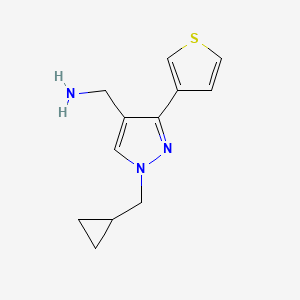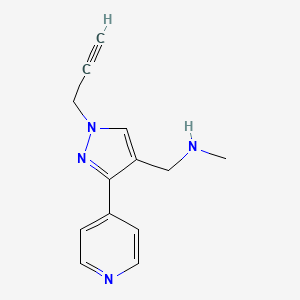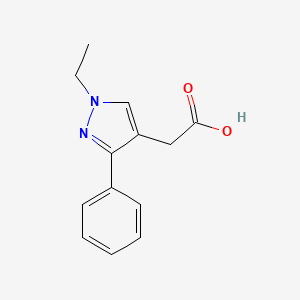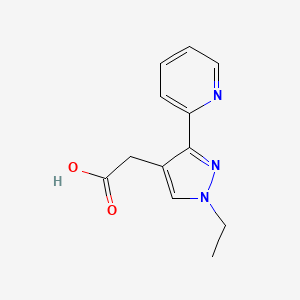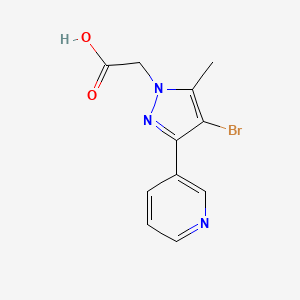
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
説明
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid (hereafter referred to as BMPA) is an organic compound with a wide range of applications in scientific research. BMPA is a versatile compound that can be used as a reagent in organic synthesis and as a catalyst in various reactions. BMPA has also been studied for its potential use in medicinal and biochemical applications.
科学的研究の応用
BMPA has been studied for its potential use in a variety of scientific research applications. BMPA has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. BMPA has also been studied for its potential use in medicinal and biochemical applications. BMPA has been used as a reagent in various reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. BMPA has also been studied for its potential use as a catalyst in various reactions, such as the Heck reaction and the Ullmann reaction.
作用機序
The mechanism of action of BMPA is not fully understood. However, it is believed that BMPA acts as a catalyst in various reactions by facilitating the formation of a nucleophilic species, such as a copper (I) salt, which is then able to react with an aryl halide. This nucleophilic species is then able to displace the halide from the aryl halide, resulting in the formation of BMPA.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPA are not well understood. However, it is believed that BMPA may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. BMPA may also act as an antioxidant, which could potentially have beneficial effects on human health.
実験室実験の利点と制限
The main advantage of BMPA is its versatility, as it can be used as a reagent in organic synthesis and as a catalyst in various reactions. BMPA is also relatively inexpensive and easy to obtain. However, BMPA is not very stable and has a short shelf life, which can be a limitation in certain lab experiments.
将来の方向性
There are a number of potential future directions for the use of BMPA in scientific research. BMPA could be further studied for its potential use in medicinal and biochemical applications, such as the synthesis of pharmaceuticals. BMPA could also be studied for its potential use as a catalyst in various reactions, such as the Heck reaction and the Ullmann reaction. BMPA could also be studied for its potential use as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Finally, BMPA could be studied for its potential use as an antioxidant, which could potentially have beneficial effects on human health.
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-3-2-4-13-5-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKWJVIVSNOPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



